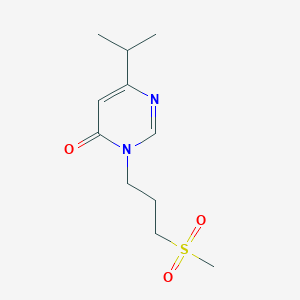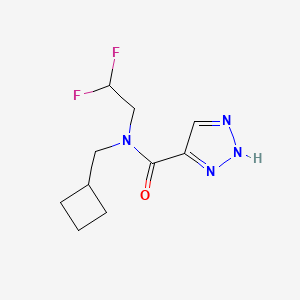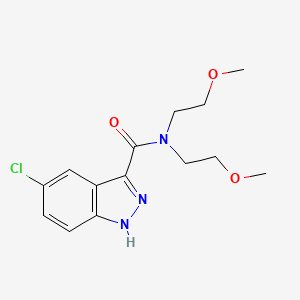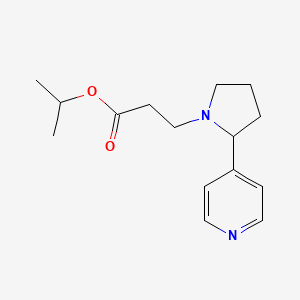![molecular formula C14H14N4O2 B7054570 1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7054570.png)
1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-dione derivatives. This compound is characterized by the presence of a quinoxaline moiety, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Alkylation: The quinoxaline derivative is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.
Formation of Imidazolidine-2,4-dione: The final step involves the cyclization of the alkylated quinoxaline derivative with urea or a urea derivative under reflux conditions to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moiety, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of halogenated quinoxaline derivatives.
Scientific Research Applications
1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Pharmacology: It is investigated for its ability to interact with various biological targets, including enzymes and receptors.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The quinoxaline moiety is known to bind to DNA and proteins, thereby affecting cellular processes. The imidazolidine-2,4-dione ring can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2-methylquinoxaline and 3-methylquinoxaline share structural similarities.
Imidazolidine-2,4-dione Derivatives: Compounds such as 1-methylimidazolidine-2,4-dione and 3-methylimidazolidine-2,4-dione are structurally related.
Uniqueness
1-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione is unique due to the combination of the quinoxaline and imidazolidine-2,4-dione moieties. This dual functionality provides a broad spectrum of biological activities and makes it a valuable compound for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
1-methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-9-12(7-18-13(19)8-17(2)14(18)20)16-11-6-4-3-5-10(11)15-9/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIPXACWHFPXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3C(=O)CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054497.png)
![4-[4-hydroxy-4-(trifluoromethyl)piperidine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7054508.png)
![3-methyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054535.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054541.png)
![N-[1-(3-bromophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054547.png)

![3-methyl-N-[1-(4-methylphenyl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054556.png)
![2,3-dichloro-N-[1-[2-(3,4-dihydroxyphenyl)ethylamino]-1-oxopropan-2-yl]benzamide](/img/structure/B7054557.png)
![1-[1-[2-(1-Methylpyrazol-4-yl)morpholine-4-carbonyl]cyclopropyl]ethanone](/img/structure/B7054559.png)


![3-Butyl-7-methyl-8-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)purine-2,6-dione](/img/structure/B7054593.png)

